2,4-Heptadienal, 4-methyl-6-oxo- (9CI), also known by its Chemical Abstracts Service number 195991-41-4, is an organic compound characterized by its unique structure featuring conjugated double bonds and a carbonyl group. This compound is part of the broader family of aldehydes and ketones, specifically classified as an unsaturated aldehyde due to the presence of multiple double bonds in its carbon chain. The molecular formula for this compound is , with a molecular weight of approximately 138.164 g/mol.
2,4-Heptadienal, 4-methyl-6-oxo- (9CI) can be derived from various natural sources or synthesized through chemical processes. It is classified under the category of aldehydes and unsaturated compounds, which are significant in both synthetic organic chemistry and natural product chemistry. Its structure includes a six-membered ring system that contributes to its reactivity and potential applications.
The synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- can be achieved through several methods:
The molecular structure of 2,4-Heptadienal, 4-methyl-6-oxo- can be described as follows:
2,4-Heptadienal, 4-methyl-6-oxo- participates in various chemical reactions:
The mechanism by which 2,4-Heptadienal, 4-methyl-6-oxo- exerts its effects typically involves:
The physical and chemical properties of 2,4-Heptadienal, 4-methyl-6-oxo- are crucial for understanding its applications:
The applications of 2,4-Heptadienal, 4-methyl-6-oxo- are diverse:
Conjugated dienals such as 2,4-heptadienal derivatives exemplify how extended π-systems influence molecular behavior. The planar geometry of the dienal system enables efficient orbital overlap, leading to characteristic UV-Vis absorption in the 220–280 nm range and distinctive reactivity in cycloadditions (e.g., Diels-Alder reactions). The compound 4-methyl-6-oxo-2,4-heptadienal incorporates additional complexity with a methyl substituent at C4 and a ketone at C6, creating a polyfunctional scaffold. The ketone group introduces a second electrophilic site, while the methyl group sterically influences reaction pathways. This triene-dione arrangement allows for diverse bond-forming events:
Table 1: Characteristic Decomposition Products from Linolenate Hydroperoxides
Hydroperoxide Precursor | Primary Volatile Products | Significance |
---|---|---|
9-OOH Linolenate | Decatrienal, Methyl octanoate | Green, fatty notes |
12-OOH Linolenate | 2,4-Heptadienal | Found in plant oils |
13-OOH Linolenate | 3-Hexenal, 2-Pentenal | Fresh leaf aroma |
16-OOH Linolenate | Propanal, Ethane | Rancidity indicators |
These structural features make such dienals critical precursors in heterocyclic synthesis. For example, under mild heating (100–120°C), 2,4-alkadienals undergo ammonia-mediated cyclization to form pyridine derivatives, which are flavor-impact compounds in thermally processed foods [1] [4].
Functional group positioning in conjugated dienals dictates their chemical behavior and biological activity. In 4-methyl-6-oxo-2,4-heptadienal, the ketone at C6 and methyl at C4 create a push-pull electronic effect: the methyl group donates electrons (+I effect), slightly increasing electron density at C4, while the ketone withdraws electrons (–M effect), enhancing electrophilicity at C5 and C7. This polarization results in regioselective reactivity:
Lipid oxidation studies demonstrate that positional isomers of dienals exhibit distinct degradation pathways. For instance, (2E,4E)-2,4-heptadienal—a structural analog—forms via β-scission of 12-hydroperoxy-linolenate, whereas the 13-hydroperoxide yields 3-hexenal [4]. The 4-methyl substitution in 4-methyl-6-oxo-2,4-heptadienal likely stabilizes radical intermediates during its formation, directing decomposition toward methylketone-containing fragments rather than aldehydes. This reactivity is exploited in flavor chemistry, where minute structural changes alter sensory profiles.
Table 2: Sensory Attributes of Related Dienals
Compound | Odor Descriptors | Taste Notes | Occurrence |
---|---|---|---|
(2E,4E)-2,4-Heptadienal | Fatty, green, pungent | Sweet, creamy, citrus | Fish oils, blackberries |
4-Methyl-6-oxo-2,4-heptadienal | Not reported (inferred: fatty, nutty) | Presumed bitter | Oxidation products |
trans,cis-2,6-Nonadienal | Cucumber-like | Fresh, melon | Cucumbers, trout |
The discovery of 2,4-heptadienals traces to mid-20th-century research on lipid peroxidation. In the 1950s, the characterization of volatile carbonyls from autoxidized fats identified 2,4-heptadienal as a key marker of ω-3 fatty acid degradation. The specific derivative 4-methyl-6-oxo-2,4-heptadienal emerged later as analytical techniques advanced. Two pivotal developments enabled its identification:
Recent work (post-2020) has expanded the significance of these compounds. Studies demonstrate that 2,4-alkadienals serve as pyridine precursors in food systems when reacting with ammonia sources like glutamine [1]. Furthermore, (E,E)-2,4-heptadienal’s structural similarity to sorbic acid (a preservative) inspired investigations into its antifungal properties. Remarkably, it exhibits superior fumigant activity against Aspergillus flavus compared to sorbic acid itself, suggesting potential as a natural food protectant [10].
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